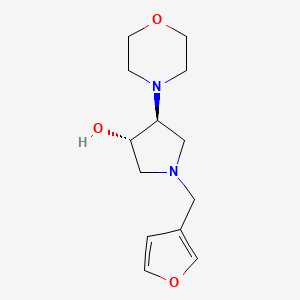![molecular formula C12H19N5O B3812024 (1H-imidazol-2-ylmethyl)[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B3812024.png)
(1H-imidazol-2-ylmethyl)[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine
描述
(1H-imidazol-2-ylmethyl)[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine, also known as 'IMAA', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. IMAA is a heterocyclic compound that consists of an imidazole ring and an oxadiazole ring, which are connected by a methylamine linker.
作用机制
The exact mechanism of action of IMAA is not fully understood, but it is believed to act through multiple pathways. IMAA has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as DNA topoisomerase II and histone deacetylase. IMAA has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and energy homeostasis. Additionally, IMAA has been shown to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
IMAA has been reported to exhibit various biochemical and physiological effects, including anticancer, antidiabetic, and neuroprotective activities. IMAA has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to inhibition of tumor growth. IMAA has also been reported to reduce blood glucose levels by inhibiting the activity of alpha-glucosidase, an enzyme involved in carbohydrate digestion. Furthermore, IMAA has exhibited neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using IMAA in lab experiments is its specificity towards certain targets, such as cancer cells and alpha-glucosidase. This allows for targeted therapy and reduces the risk of off-target effects. However, one of the limitations of using IMAA is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of IMAA.
未来方向
There are several future directions for IMAA research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its combination therapy with other drugs. Additionally, more studies are needed to understand the mechanism of action of IMAA and its potential side effects in vivo.
科学研究应用
IMAA has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders. Several studies have reported the anticancer activity of IMAA in different cancer cell lines, including breast, lung, and prostate cancer. IMAA has also been shown to reduce blood glucose levels in diabetic mice by inhibiting the activity of alpha-glucosidase. Furthermore, IMAA has exhibited neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(1H-imidazol-2-yl)-N-methyl-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-9(2)6-12-15-11(16-18-12)8-17(3)7-10-13-4-5-14-10/h4-5,9H,6-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTKSNVWGKRXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN(C)CC2=NC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-imidazol-2-ylmethyl)[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzamide](/img/structure/B3811941.png)
![3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B3811952.png)
![N-{3-[2-(2,2-diphenylethyl)-4-morpholinyl]-3-oxopropyl}acetamide](/img/structure/B3811958.png)

![2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3811975.png)
![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3811979.png)
![5-[(4-cyclopentyl-1,4-diazepan-1-yl)methyl]-6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3811989.png)
![N-{1-[1-(4-isopropylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B3811997.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B3812005.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3812016.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3812040.png)
![3-{[1-(1,4-dimethyl-4-penten-1-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B3812042.png)
![N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]-5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B3812045.png)
![5-cyclopropyl-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3812058.png)